

# Spectroscopic and Synthetic Profile of 6-Nitro-2,3-diphenylquinoxaline: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-Nitro-2,3-diphenylquinoxaline

Cat. No.: B1347239

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

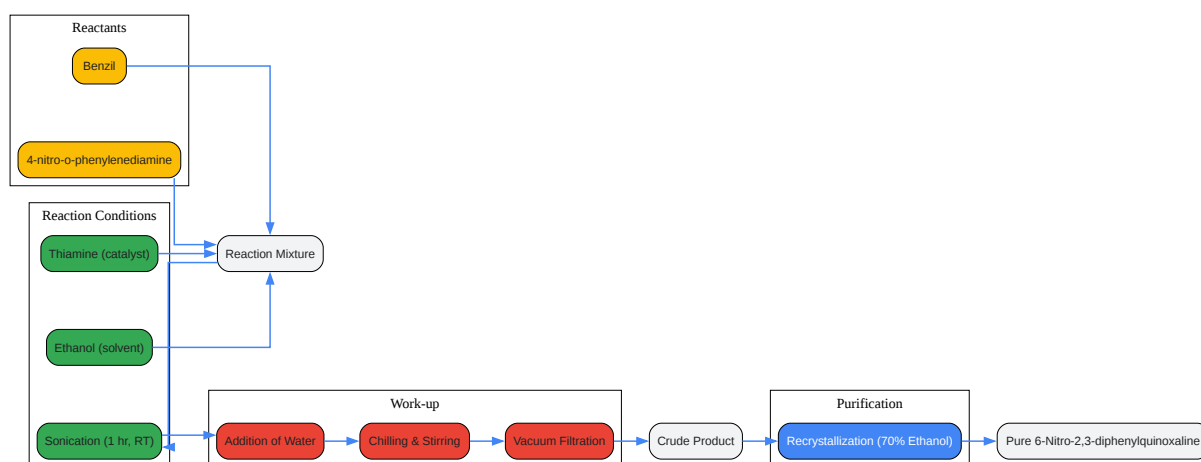
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for **6-nitro-2,3-diphenylquinoxaline**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, alongside a detailed experimental protocol for its synthesis.

## Synthesis of 6-Nitro-2,3-diphenylquinoxaline

A green and efficient method for the synthesis of **6-nitro-2,3-diphenylquinoxaline** involves the condensation reaction of 4-nitro-o-phenylenediamine and benzil.<sup>[1]</sup> This approach utilizes a benign catalyst and sonication to promote the reaction, aligning with the principles of green chemistry.<sup>[1]</sup>

## Experimental Protocol:

In a standard test tube, 1.1 mmol of 4-nitro-o-phenylenediamine, 1.0 mmol of benzil, and a catalytic amount of thiamine (Vitamin B1) are dissolved in 5 mL of ethanol.<sup>[1]</sup> The reaction mixture is then subjected to sonication in an ultrasonic bath at room temperature for one hour.<sup>[1]</sup> Following sonication, 10 mL of water is added to the mixture, which is then chilled and stirred to facilitate precipitation. The solid product is collected via vacuum filtration.<sup>[1]</sup> If the product appears orange, it can be further purified by recrystallization from a 70% ethanol solution.<sup>[1]</sup> The final product is a yellow solid.<sup>[2]</sup>



[Click to download full resolution via product page](#)

**Figure 1:** Synthetic workflow for **6-Nitro-2,3-diphenylquinoxaline**.

## Spectroscopic Data

The structural characterization of **6-nitro-2,3-diphenylquinoxaline** is accomplished through various spectroscopic techniques. The following sections and tables summarize the key data obtained from NMR, IR, and UV-Vis spectroscopy.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.<sup>[3]</sup> The spectra are typically recorded in deuterated chloroform (CDCl<sub>3</sub>).<sup>[3]</sup>

<sup>1</sup>H NMR Spectral Data:

The <sup>1</sup>H NMR spectrum shows distinct signals for the protons of the phenyl groups and the quinoxaline core.<sup>[3]</sup> The electron-withdrawing nitro group causes a downfield shift for the protons on the quinoxaline ring, particularly the proton adjacent to it.<sup>[3]</sup>

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment	Reference
9.10	s	1H	H-5	[4]
9.07	d, J = 2.4 Hz	1H	H-5	[2][5]
8.58 - 8.47	m	1H	H-7	[2]
8.57	m	1H	H-7	[4]
8.32	d, J = 8.0 Hz	1H	H-8	[4]
8.29	d, J = 9.1 Hz	1H	H-8	[2]
8.26 - 8.58	m	2H	Quinoxaline Protons	[5]
7.59 - 7.52	m	4H	Phenyl Protons	[2]
7.58	m	4H	Phenyl Protons	[4]
7.53 - 7.59	m	4H	Phenyl Protons	[5]
7.49 - 7.41	m	2H	Phenyl Protons	[2]
7.42	m	6H	Phenyl Protons	[4]
7.37	t, J = 7.5 Hz	4H	Phenyl Protons	[2]
7.35 - 7.46	m	6H	Phenyl Protons	[5]

**$^{13}\text{C}$  NMR Spectral Data:**

The  $^{13}\text{C}$  NMR spectrum displays a range of signals corresponding to the carbon atoms in the quinoxaline and phenyl moieties.

Chemical Shift ( $\delta$ ) ppm	Assignment	Reference
157.43	C-3	[4]
156.80	C-2	[4]
154.31	Aromatic C	[2]
153.82	Aromatic C	[2]
148.96	C-6	[4]
144.70	C-8a	[4]
141.82	Aromatic C	[2]
141.07	C-4a	[4]
140.01	Aromatic C	[2]
139.23	Phenyl C	[4]
139.17	Phenyl C	[4]
138.77	Aromatic C	[2]
138.67	Aromatic C	[2]
133.58	Aromatic C	[2]
131.90	Phenyl C-H	[4]
131.53	Aromatic C-H	[2]
131.07	Phenyl C-H	[4]
130.99	Phenyl C-H	[4]
130.93	Phenyl C-H	[4]
130.80	Phenyl C-H	[4]
130.58	Aromatic C-H	[2]
129.93	Aromatic C-H	[2]
129.86	Aromatic C-H	[2]

129.61	Phenyl C-H	<a href="#">[4]</a>
129.54	Phenyl C-H	<a href="#">[4]</a>
129.22	Aromatic C-H	<a href="#">[2]</a>
129.15	Aromatic C-H	<a href="#">[2]</a>
128.43	Aromatic C-H	<a href="#">[2]</a>
128.41	Aromatic C-H	<a href="#">[2]</a>
126.74	C-5	<a href="#">[4]</a>
124.41	C-7	<a href="#">[4]</a>
123.92	Aromatic C-H	<a href="#">[2]</a>
123.3	Aromatic C	<a href="#">[5]</a>

## Infrared (IR) Spectroscopy

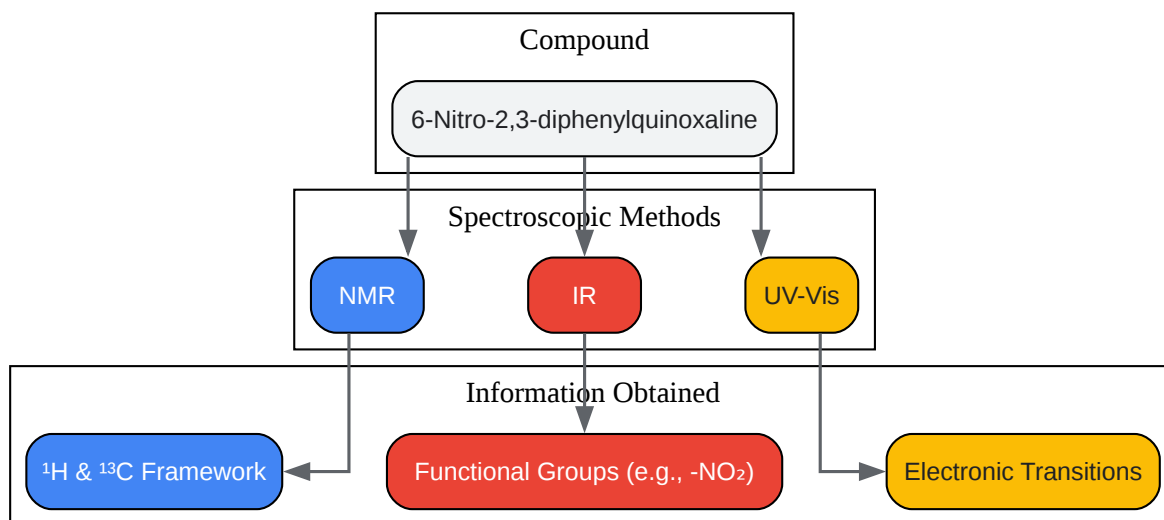
IR spectroscopy is used to identify the functional groups present in the molecule. The most characteristic vibrations for **6-nitro-2,3-diphenylquinoxaline** are those associated with the nitro group.

Wavenumber (cm <sup>-1</sup> )	Assignment	Reference
1515-1521	Asymmetric NO <sub>2</sub> stretch	<a href="#">[5]</a>
1335-1346	Symmetric NO <sub>2</sub> stretch	<a href="#">[5]</a>

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The extended conjugation of the diphenylquinoxaline system results in strong absorptions in the UV region, which are influenced by the nitro group.[\[3\]](#)

While specific absorption maxima ( $\lambda_{\text{max}}$ ) values are not consistently reported across the searched literature, the technique is noted as a key characterization method.[\[3\]](#)[\[6\]](#)



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. cs.gordon.edu [cs.gordon.edu]
- 2. rsc.org [rsc.org]
- 3. 6-Nitro-2,3-diphenylquinoxaline | 7466-45-7 | Benchchem [benchchem.com]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. Buy 6-Nitro-2,3-diphenylquinoxaline | 7466-45-7 [smolecule.com]
- 6. 2,3-Diphenyl-6-nitroquinoxaline | C<sub>20</sub>H<sub>13</sub>N<sub>3</sub>O<sub>2</sub> | CID 345194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 6-Nitro-2,3-diphenylquinoxaline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1347239#spectroscopic-data-nmr-ir-uv-vis-of-6-nitro-2-3-diphenylquinoxaline>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)